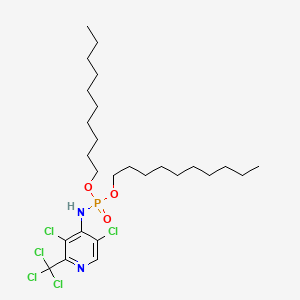
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a pyridine ring substituted with chlorine and trichloromethyl groups, along with a phosphoramidic acid esterified with didecyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of 3,5-dichloro-2-(trichloromethyl)pyridine, followed by esterification with didecyl alcohol under acidic conditions. The reaction conditions often require the use of catalysts such as palladium acetate and ligands to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of environmentally benign solvents and reagents is crucial for sustainable industrial production .
化学反应分析
Types of Reactions
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while nucleophilic substitution can produce various substituted pyridine derivatives .
科学研究应用
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyridine ring and phosphoramidic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
相似化合物的比较
Similar Compounds
Similar compounds include other chlorinated pyridine derivatives and phosphoramidic acid esters, such as:
- 3,5-Dichloro-2-trichloromethyl-pyridin-4-yl)-phosphoramidic acid diethyl ester
- Trifluoromethylpyridines
- Fluoropyridines
Uniqueness
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester is unique due to its specific combination of chlorinated pyridine and phosphoramidic acid ester moieties. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
55733-20-5 |
|---|---|
分子式 |
C26H44Cl5N2O3P |
分子量 |
640.9 g/mol |
IUPAC 名称 |
3,5-dichloro-N-didecoxyphosphoryl-2-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C26H44Cl5N2O3P/c1-3-5-7-9-11-13-15-17-19-35-37(34,36-20-18-16-14-12-10-8-6-4-2)33-24-22(27)21-32-25(23(24)28)26(29,30)31/h21H,3-20H2,1-2H3,(H,32,33,34) |
InChI 键 |
CVGNAYHCXPPITR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















